molecular formula C12H16BrCl B8581692 1-(6-Bromohexyl)-4-chlorobenzene

1-(6-Bromohexyl)-4-chlorobenzene

Cat. No. B8581692
M. Wt: 275.61 g/mol
InChI Key: WVSYQCITZUEVAS-UHFFFAOYSA-N
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Patent
US05210247

Procedure details

In the same manner as described in Example 1, a Grignard solution in a mixture containing 450 ml of toluene and 40 ml of tetrahydrofuran was prepared from 58.8 g (0.4 Mol) of 1,4-dichlorobenzene. A solution of 146.4 g (0.6 Mol) of commercially available 1,6-dibromobenzene in 100 ml of toluene and a catalytic amount of dilithium tetrachlorocuprate were added to this solution. The full mixture was refluxed for 7 hours. The precipitate was then filtered off, the filtrate was acidified, and the phases were separated. The organic phase was washed, dried and evaporated, and the residue was fractionated. About 50 g of 1-(6-bromohexyl)-4chlorobenzene (45 percent yield) were obtained at a pressure of 0.2 hPa and at 106° to 109° C.
Quantity
58.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCCC1.Cl[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1.[Br:14][C:15]1[C:20](Br)=[CH:19][CH:18]=[CH:17][CH:16]=1>C1(C)C=CC=CC=1.[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]>[Br:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1 |f:4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
58.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=C1Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
450 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The full mixture was refluxed for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
The precipitate was then filtered off
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic phase was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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